3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid
Overview
Description
3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid is an organic compound characterized by the presence of a chloro and hydroxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid typically involves the chlorination of 4-hydroxycinnamic acid. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and solvent-free conditions can further enhance the efficiency and sustainability of the process .
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and other advanced materials due to its functional groups that allow for further chemical modifications
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-Hydroxycinnamic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a propenoic acid moiety, leading to different reactivity and applications.
3-Chloro-4-hydroxyacetanilide: Similar structure but with an acetamide group, used primarily in pharmaceutical applications.
Uniqueness: 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPIDLFVGUWKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251010 | |
Record name | 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-97-3 | |
Record name | 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682804-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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